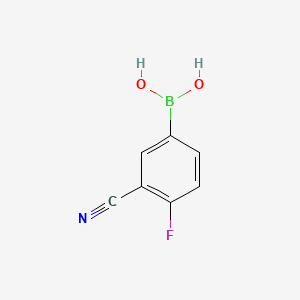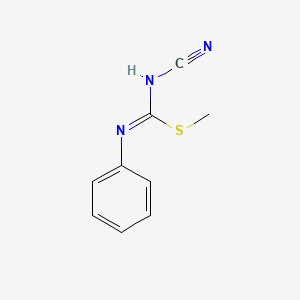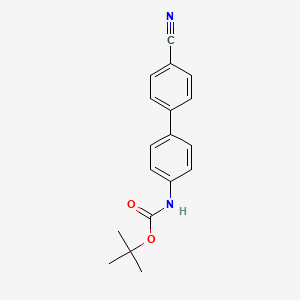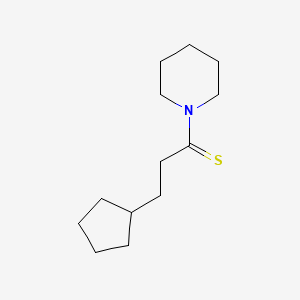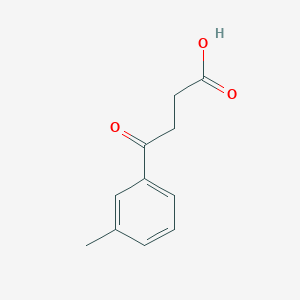
4-(3-Methylphenyl)-4-oxobutyric acid
Descripción general
Descripción
4-(3-Methylphenyl)-4-oxobutyric acid, also known as 3-methyl-4-phenylbutyric acid (MPBA), is a carboxylic acid that has been studied for its potential applications in chemical synthesis and scientific research. MPBA is a synthetic intermediate that is used in the synthesis of pharmaceuticals and other compounds. It is also known to have a wide range of biochemical and physiological effects, making it an attractive target for further research. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 4-(3-Methylphenyl)-4-oxobutyric acid and similar compounds have been synthesized for various purposes, including the preparation of heterocyclic compounds like aroylacrylic acids, pyridazinones, and furanones derivatives. These are often achieved through reactions with other chemical compounds under specific conditions, such as Aza–Michael addition conditions (El-Hashash et al., 2015).
Potential for Neuroprotective Agents
- Compounds structurally related to 4-(3-Methylphenyl)-4-oxobutyric acid have shown potential as inhibitors of the kynurenine-3-hydroxylase enzyme. This enzyme is associated with neurodegenerative diseases, and inhibitors can be potent neuroprotective agents (Drysdale et al., 2000).
Applications in Antidiabetic Agents
- Some derivatives of 4-(3-Methylphenyl)-4-oxobutyric acid, like 4-(trans-4-Methylcyclohexyl)-4-oxobutyric acid (JTT-608), have been found to selectively improve glucose-stimulated insulin release and glucose tolerance, showing promise as antidiabetic agents (Shinkai et al., 1998).
Antimicrobial Activity
- Derivatives of 4-(3-Methylphenyl)-4-oxobutyric acid have been used to synthesize novel heterocyclic compounds with antimicrobial activities. These activities were studied under various conditions, indicating the potential for developing new antimicrobial drugs (El-Hashash et al., 2014).
Cancer Research and Therapeutics
- Piperazine derivatives of butyric acid, which include modifications of 4-(3-Methylphenyl)-4-oxobutyric acid, have shown effectiveness in the differentiation and proliferation of human leukemia cells, suggesting potential applications in cancer therapeutics (Gillet et al., 1997).
Spectroscopic and Electrochemical Applications
- 4-(3-Methylphenyl)-4-oxobutyric acid and its derivatives have been investigated for their structural properties using spectroscopic techniques. Such studies are essential for understanding molecular interactions and potential applications in materials science (Nye et al., 2013).
Propiedades
IUPAC Name |
4-(3-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-3-2-4-9(7-8)10(12)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHPMZMVALJALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374984 | |
| Record name | 4-(3-Methylphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)-4-oxobutyric acid | |
CAS RN |
59618-44-9 | |
| Record name | 4-(3-Methylphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59618-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

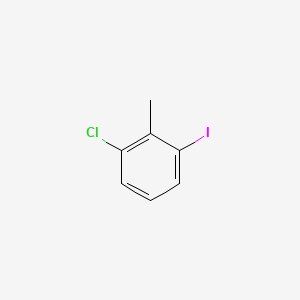
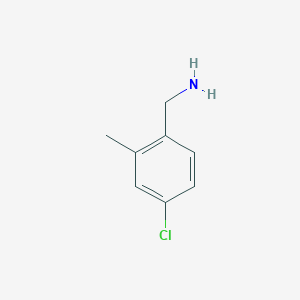
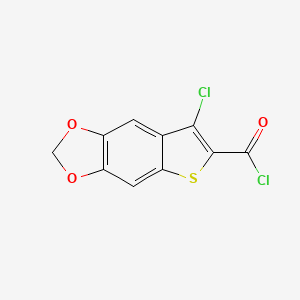
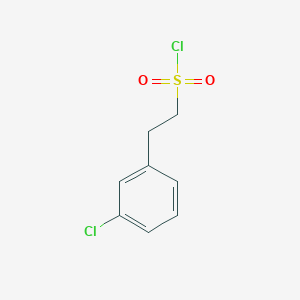
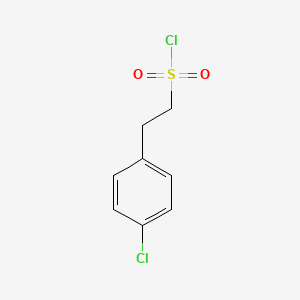
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349896.png)
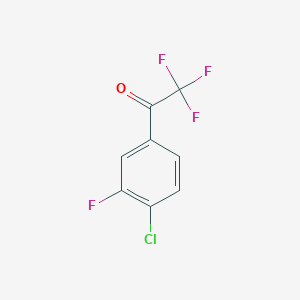
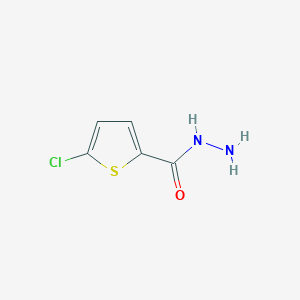
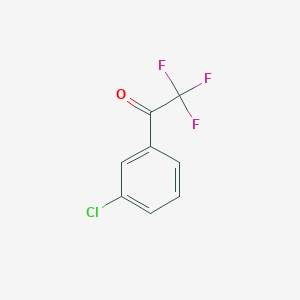
![[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid](/img/structure/B1349905.png)
